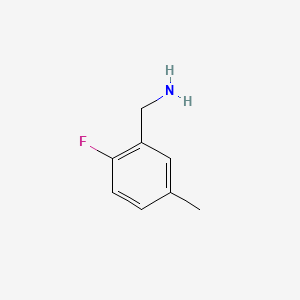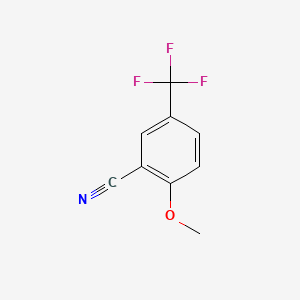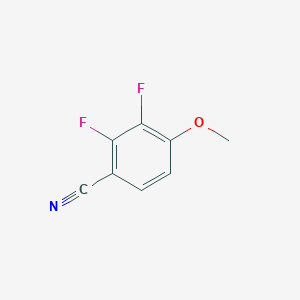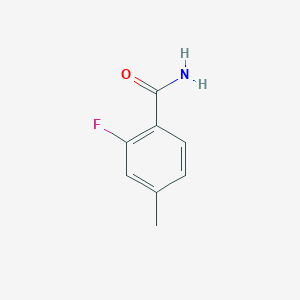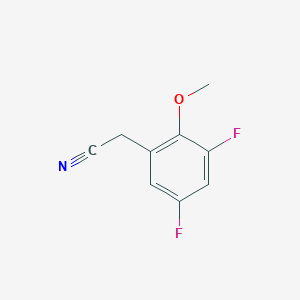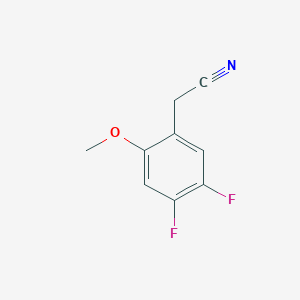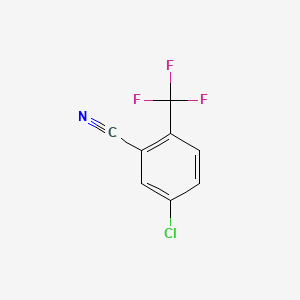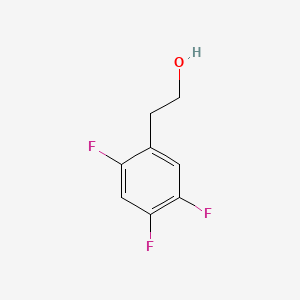
4-p-Tolyl-tetrahydro-pyran-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-p-Tolyl-tetrahydro-pyran-4-carboxylic acid” is a chemical compound with the empirical formula C13H16O3 and a molecular weight of 220.26 . It’s provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound is Cc1ccccc1C2 (CCOCC2)C (O)=O . The InChI is 1S/C13H16O3/c1-10-4-2-3-5-11 (10)13 (12 (14)15)6-8-16-9-7-13/h2-5H,6-9H2,1H3, (H,14,15) .
Physical And Chemical Properties Analysis
The molecular formula of “4-p-Tolyl-tetrahydro-pyran-4-carboxylic acid” is C13H16O3, and it has a molecular weight of 220.26 .
Scientific Research Applications
Proteomics Research
4-p-Tolyl-tetrahydro-pyran-4-carboxylic acid: is utilized in proteomics research, where it serves as a building block for synthesizing peptides and proteins for experimental analysis . Its structural stability under physiological conditions makes it an ideal candidate for creating modified amino acids that can be used to study protein structure and function.
Pharmaceutical Intermediate
This compound is used as an intermediate in pharmaceutical research. It is involved in the synthesis of various drug candidates, particularly those targeting cell adhesion proteins, which play a crucial role in the development of cancer therapies .
Material Science
In material science, 4-(4-methylphenyl)oxane-4-carboxylic acid contributes to the development of new polymeric materials. Its carboxylic acid group can react with other organic or inorganic substances to form polymers with potential applications in biodegradable materials, coatings, and adhesives .
Chemical Synthesis
The compound is a valuable reagent in chemical synthesis. It is used to introduce the tolyl group into target molecules, which can alter their chemical properties such as solubility, reactivity, and thermal stability .
Chromatography
In chromatographic applications, this compound can be used to modify silica surfaces, thereby changing the interaction between the silica and various analytes. This modification can lead to improved separation techniques in analytical chemistry .
Veterinary Research
4-p-Tolyl-tetrahydro-pyran-4-carboxylic acid: finds application in veterinary research as well. It is used in the synthesis of veterinary drugs that require the tolyl group for their pharmacological activity .
Corrosion Inhibition
It serves as a corrosion inhibitor in industrial applications. The tolyl group can interact with metal surfaces to form a protective layer, preventing oxidation and degradation of the metal .
Organic Chemistry Education
Lastly, this compound is used in educational settings, particularly in teaching organic chemistry synthesis. It provides a practical example of how different organic reactions can be utilized to synthesize complex molecules .
properties
IUPAC Name |
4-(4-methylphenyl)oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-10-2-4-11(5-3-10)13(12(14)15)6-8-16-9-7-13/h2-5H,6-9H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBWRKZYENMFQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCOCC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589856 |
Source


|
| Record name | 4-(4-Methylphenyl)oxane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
889940-11-8 |
Source


|
| Record name | Tetrahydro-4-(4-methylphenyl)-2H-pyran-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889940-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Methylphenyl)oxane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

